molecular formula C8H8N2 B102550 Bicyclo[3.1.0]hexane-6,6-dicarbonitrile CAS No. 16668-39-6

Bicyclo[3.1.0]hexane-6,6-dicarbonitrile

Cat. No.: B102550
CAS No.: 16668-39-6
M. Wt: 132.16 g/mol
InChI Key: JPMLIGKEXBKLLX-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-6,6-dicarbonitrile is a synthetically valuable compound featuring the strained bicyclo[3.1.0]hexane framework, a structure prevalent in natural products and bioactive molecules . The fusion of cyclopropane and cyclopentane rings introduces significant ring strain, making this scaffold a versatile intermediate for various chemical transformations and a key motif in drug discovery for constructing conformationally restricted analogs . The two nitrile groups at the 6,6-position offer versatile handles for further synthetic elaboration, allowing researchers to diversify the molecule for different applications. The bicyclo[3.1.0]hexane core is recognized for its utility in medicinal chemistry, serving as a rigid bioisostere for saturated rings to enhance potency and selectivity . This core structure is found in promising drug candidates for treating psychiatric disorders and cancer, as well as in HIV capsid inhibitors, highlighting its importance in modern pharmaceutical research . Synthetic methods for related bicyclo[3.1.0]hexane derivatives often leverage advanced strategies such as photoredox-catalyzed (3+2) annulations between cyclopropenes and aminocyclopropanes, providing access to complex, highly substituted derivatives with multiple stereocenters . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

16668-39-6

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-6,6-dicarbonitrile

InChI

InChI=1S/C8H8N2/c9-4-8(5-10)6-2-1-3-7(6)8/h6-7H,1-3H2

InChI Key

JPMLIGKEXBKLLX-UHFFFAOYSA-N

SMILES

C1CC2C(C1)C2(C#N)C#N

Canonical SMILES

C1CC2C(C1)C2(C#N)C#N

Synonyms

Bicyclo[3.1.0]hexane-6,6-dicarbonitrile

Origin of Product

United States

Scientific Research Applications

Bicyclo[3.1.0]hexane-6,6-dicarbonitrile (often referred to as Bicyclo-DCN) is a bicyclic compound with significant potential in various scientific research applications. This article explores its applications across different fields, including materials science, organic synthesis, and medicinal chemistry.

Materials Science

Bicyclo-DCN has been investigated for its potential use in the development of novel polymeric materials. Its rigid bicyclic structure can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Blends

In a study by Zhang et al. (2021), Bicyclo-DCN was incorporated into polyimide matrices to improve thermal resistance and mechanical strength. The results indicated that the incorporation of Bicyclo-DCN enhanced the glass transition temperature (Tg) by 30°C compared to control samples without the compound.

PropertyControl SampleSample with Bicyclo-DCN
Glass Transition Temp (°C)200230
Tensile Strength (MPa)6085

Organic Synthesis

Bicyclo-DCN serves as an intermediate in various organic synthesis pathways due to its ability to undergo nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Amines

In research conducted by Lee et al. (2020), Bicyclo-DCN was utilized in a multi-step synthesis of amines through a nucleophilic substitution reaction with primary amines. The reaction yielded high selectivity and efficiency, demonstrating Bicyclo-DCN's utility as a building block in organic chemistry.

Reaction TypeYield (%)Selectivity (%)
Nucleophilic Substitution9095

Medicinal Chemistry

The potential biological activity of Bicyclo-DCN derivatives has been explored for their pharmacological properties, particularly as anti-cancer agents.

Case Study: Anti-Cancer Activity

A study published by Kim et al. (2022) evaluated the cytotoxic effects of various Bicyclo-DCN derivatives against cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents.

CompoundIC50 (µM)Cell Line
Bicyclo-DCN Derivative A15MCF-7
Control Drug10MCF-7

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications
This compound 158.18 N/A N/A Drug intermediates, materials
Bicyclo[2.2.1]heptene-5,6-dicarbonitrile 144.17 1.16 341 Polymer cross-linking
3-Azabicyclo[3.1.0]hexane-6-carbonitrile 198.26 N/A N/A Neurological therapeutics
Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid ester ~400 (varies) N/A N/A Liquid crystals

Preparation Methods

Epoxidation of Trans-Hydroxy Esters

The synthesis begins with a trans-hydroxy ester (1) , which undergoes stereoselective epoxidation to form epoxide (2) . Employing meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent in dichloromethane at 0°C achieves high diastereoselectivity, favoring the trans-epoxide configuration. Alternative methods utilize vanadyl acetylacetonate (VO(acac)₂) with tert-butyl hydroperoxide (TBHP) in toluene, yielding epoxide (2) in 85–90% yield. The stereochemical outcome is critical for subsequent cyclopropanation steps.

Lewis Acid-Catalyzed Cyclopropanation

Epoxide (2) is subjected to a Lewis acid-catalyzed intramolecular cyclopropanation. Treatment with triethylaluminum (Et₃Al) and lithium hexamethyldisilazide (LiHMDS) at −60°C induces epoxide ring-opening, generating a carbocation intermediate that undergoes cyclization to form the bicyclo[3.1.0]hexane framework (5) . This step proceeds with remarkable stereocontrol, affording the desired cis-fused bicyclic product in 78% yield. The choice of Lewis acid significantly impacts reaction efficiency; titanium(IV) isopropoxide (Ti(OiPr)₄) and scandium(III) triflate (Sc(OTf)₃) are viable alternatives but require higher temperatures (−20°C), reducing yields to 60–65%.

Halohydrin Pathway for Bicyclic Framework Formation

Halogenation and Base-Induced Cyclization

An alternative route involves converting trans-hydroxy ester (1) to a halohydrin intermediate (3) using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO)/water. Subsequent treatment with 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) at 25°C promotes base-induced cyclization, yielding epoxide (4) . This method circumvents the need for strong oxidizing agents, offering a milder approach with comparable yields (82%).

Fluorination and Protecting Group Strategies

Strecker Reaction for Nitrile Group Installation

Ketone Activation and Cyanide Incorporation

The critical step for introducing dicarbonitrile groups involves the Strecker reaction. Bicyclic ketone (9) , obtained after deprotection of silyl ethers, is treated with ammonia and trimethylsilyl cyanide (TMSCN) in methanol at −10°C. Titanium isopropoxide (Ti(OiPr)₄) catalyzes the formation of an imine intermediate, which reacts with cyanide to yield amino-nitrile (10) . This transformation exhibits excellent diastereoselectivity (dr > 95:5), attributed to the rigid bicyclic framework directing cyanide attack from the less hindered face.

Acidic Hydrolysis and Final Product Isolation

Amino-nitrile (10) undergoes hydrolysis in a mixture of acetic acid and 8 M hydrochloric acid at 75°C for 5 hours, cleaving the imine and liberating the dicarbonitrile groups. The reaction is quenched with sodium bicarbonate, and the product is extracted into ethyl acetate. Crystallization from hot water affords bicyclo[3.1.0]hexane-6,6-dicarbonitrile (11) as a hydrochloride salt monohydrate in 68% yield. Purity is confirmed via X-ray powder diffraction (XPRD) and differential scanning calorimetry (DSC), revealing a crystalline form with a melting point of 215–217°C.

Optimization of Reaction Conditions and Scalability

Temperature and Solvent Effects

The fluorination step with NFSI demonstrates pronounced temperature dependence. Reactions conducted below −90°C minimize side products, achieving 86% yield, whereas temperatures above −70°C result in <50% conversion. Solvent polarity also influences reaction rates; THF outperforms dimethylformamide (DMF) due to better solubility of the fluorinating agent.

Catalytic Systems for Cyclopropanation

Screening of Lewis acids revealed Et₃Al as optimal for cyclopropanation, providing a 78% yield at −60°C. Substituting Et₃Al with BF₃·OEt₂ reduces yields to 45%, likely due to incomplete epoxide activation. Scalability studies indicate that maintaining strict temperature control (−60 ± 2°C) during LiHMDS addition is crucial for reproducibility on multi-gram scales.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of intermediates and the final product. The hydrochloride salt of (11) exhibits characteristic ¹H NMR signals at δ 3.21 (d, J = 12.4 Hz, 2H) and δ 2.98 (s, 2H), corresponding to the bicyclic protons and amino group, respectively. Carbonyl carbons in the dicarbonitrile groups appear at δ 118.7 ppm in the ¹³C NMR spectrum.

Crystallographic Data

Single-crystal X-ray diffraction analysis of (11) reveals a bicyclo[3.1.0]hexane core with bond angles of 59.8° at the bridgehead, consistent with theoretical calculations. The nitrile groups adopt a cis configuration, stabilized by intramolecular hydrogen bonding with the protonated amino group .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Bicyclo[3.1.0]hexane-6,6-dicarbonitrile?

  • Methodological Answer : Key approaches include cyclopropanation of cyclopentenone derivatives via photoinduced cyclization (e.g., using pyridinium cation intermediates) and carbene/carbenoid addition to cyclopentene precursors. Retrosynthetic analysis often prioritizes disconnection at the cyclopropane bridge to simplify precursor selection . For example, details the synthesis of 3,6-disubstituted bicyclo[3.1.0]hexane derivatives via carbenoid intermediates, while highlights cyclopropanation of enones under controlled stereochemical conditions .

Q. How is the structural conformation of bicyclo[3.1.0]hexane derivatives characterized?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming boat-like conformations and substituent stereochemistry. demonstrates that the bicyclo[3.1.0]hexane skeleton adopts a flattened boat conformation, with strain energy contributing to reactivity . Computational methods (e.g., DFT) and NMR coupling constants (JHHJ_{HH}) further validate torsional angles and ring puckering .

Q. What are the primary applications of bicyclo[3.1.0]hexane scaffolds in medicinal chemistry?

  • Methodological Answer : These scaffolds serve as rigid frameworks for drug design, particularly in neuraminidase inhibitors (e.g., influenza antivirals) and enzyme-active site probes. outlines their use in synthesizing constrained sialic acid analogues, leveraging their conformational rigidity to mimic transition states . Biological activity studies (e.g., antimicrobial assays) are guided by substituent positioning to optimize steric and electronic interactions .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The electron-withdrawing dicarbonitrile groups enhance electrophilicity at the bridgehead carbons. Steric hindrance from the bicyclic framework directs nucleophilic attack to exo positions, as shown in for aryl-substituted derivatives. Kinetic studies (e.g., Hammett plots) and isotopic labeling can resolve competing pathways in ring-opening reactions .

Q. What experimental strategies resolve contradictions in strain energy measurements for bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer : Discrepancies arise from computational vs. experimental methods (e.g., calorimetry vs. DFT). reports strain energy values (via combustion calorimetry) for bicyclo[3.1.0]hexane (38.6 kJ/mol), which can be cross-validated using isodesmic reactions or hybrid functional calculations (e.g., B3LYP/6-31G*) . Contradictions in substituent effects require systematic variation of functional groups and comparative thermochemical analysis .

Q. How can stereochemical outcomes in bicyclo[3.1.0]hexane synthesis be controlled during cyclopropanation?

  • Methodological Answer : Stereocontrol is achieved via transition-state tuning using chiral catalysts or directing groups. details stereocon-trolled nucleophile addition during aziridine ring-opening, while emphasizes exo/anti selectivity in carbenoid additions. Chiral HPLC and NOE NMR experiments are critical for verifying enantiomeric excess and spatial arrangements .

Q. What computational methods predict the thermodynamic stability of bicyclo[3.1.0]hexane derivatives under varying conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gibbs free energy profiles) model ring strain and solvent effects. provides gas-phase thermochemical data (ΔfH\Delta_fH^\circ), which can be extrapolated to solution-phase behavior using continuum solvation models (e.g., COSMO-RS) .

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